molecular formula C13H13NO2 B108438 N-(3-Methyl-2-butenyl)phthalimide CAS No. 15936-45-5

N-(3-Methyl-2-butenyl)phthalimide

Cat. No.: B108438
CAS No.: 15936-45-5
M. Wt: 215.25 g/mol
InChI Key: NPPJFTLLMRKUHM-UHFFFAOYSA-N
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Description

N-(3-Methyl-2-butenyl)phthalimide is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84144. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Properties

N-(3-Methyl-2-butenyl)phthalimide and its derivatives have been studied for their anticonvulsant properties. A study by Bailleux, Vallée, Nuyts, and Vamecq (1994) explored a series of N-phenylphthalimides, including N-(3-amino-2-methylphenyl)phthalimides, for their effectiveness against seizures induced by electroshock and pentylenetetrazol in mice. Some compounds showed potent activity against these seizures and were also evaluated for their neurologic toxicity (Bailleux et al., 1994).

Antimicrobial Activity

Another study by Solanki (2022) highlighted the antimicrobial potential of N-hydroxyl methyl phthalimide derivatives. These derivatives were tested against various plant pathogens, revealing their significant toxicity to fungi. This study suggests the possible application of these compounds in addressing plant diseases (Solanki, 2022).

Anxiolytic Activity

Hassanzadeh, Rabbani, Khodarahmi, and Moosavi (2012) conducted a study on the anxiolytic effects of phthalimide derivatives. Their research showed that specific derivatives, like N-benzoyl 3-nitro-phthalimide, could produce anxiolytic activity, offering potential therapeutic applications for anxiety disorders (Hassanzadeh et al., 2012).

Material Science Applications

In the field of material science, phthalimide derivatives have been explored for their properties in polymer science. Jayakumar, Balaji, and Nanjundan (2000) synthesized copolymers of 2-(N-phthalimido)ethyl methacrylate and methyl methacrylate, which were characterized for their solubility, thermal stability, and molecular weight. This research indicates the utility of these compounds in developing new polymeric materials (Jayakumar et al., 2000).

Safety and Hazards

N-(3-Methyl-2-butenyl)phthalimide is classified under the GHS07 hazard class . The compound carries the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

Properties

IUPAC Name

2-(3-methylbut-2-enyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9(2)7-8-14-12(15)10-5-3-4-6-11(10)13(14)16/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPJFTLLMRKUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C(=O)C2=CC=CC=C2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166643
Record name Phthalimide, N-(3-methyl-2-butenyl)-
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15936-45-5
Record name 2-(3-Methyl-2-buten-1-yl)-1H-isoindole-1,3(2H)-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phthalimide, N-(3-methyl-2-butenyl)-
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Record name N-(3-Methyl-2-butenyl)phthalimide
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Record name Phthalimide, N-(3-methyl-2-butenyl)-
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Record name N-(3-Methyl-2-buten-1-yl)phthalimide
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Synthesis routes and methods I

Procedure details

Phthalimide, potassium salt (20.5 g, 0.11 mol) was suspended in dry DMF (100 mL). To the suspension was added 1-bromo-3-methyl-2-butene (14.8 g, 0.1 mol) with stirring. The reaction mixture was stirred under N2 at 45° C. for 24 h. TLC (silica gel, 30% ethyl acetate-hexane) showed one major UV-visible spot with Rf =0.65. DMF was removed under vacuum and the residue was taken up with water (200 mL) and extracted with ethyl acetate (3×150 mL). The extracts were combined and dried over Na2SO4. Evaporation of solvent gave the title product as a white solid. Yield: 21.0 g (98%). mp: 95°-97° C. MS: 233 (M+NH4)+, 216 (M+H)+.
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20.5 g
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Synthesis routes and methods II

Procedure details

20 g of 1-bromo-3-methylbut-2-ene and 26.1 g of phthalimide are suspended in anhydrous DMF, and then the mixture is refluxed for 12 h with heating. After returning to RT, the reaction medium is filtered and then taken up with an aqueous solution saturated with NH4Cl. The aqueous phase is extracted with AcOEt, washed with a solution of NaCl, and then dried on magnesium sulfate and dry evaporated. The obtained solid is suspended in 100 mL of water and stirred. The precipitated product is filtered, rinsed with ether and then dried in the oven in vacuo at 65° C. 18.3 g (yield=63%) of 2-(3-methylbut-2-en-1-yl)-1H-isoindole-1,3-dione are obtained as a white powder used as such.
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20 g
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26.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of N-(3-Methyl-2-butenyl)phthalimide in the synthesis of N6-[3-methyl-2-butenyl(14C-1)] adenine?

A1: this compound serves as a protected form of 3,3-dimethylallylamine in this synthesis []. The phthalimide group acts as a protecting group for the amine functionality, preventing unwanted side reactions during subsequent steps. This protection strategy is crucial to ensure the successful synthesis of the target radiolabeled adenine derivative. Later, the phthalimide group is removed to yield the desired 3,3-dimethylallylamine, which is then reacted with 6-chloropurine to achieve the final product.

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